molecular formula C8H6F3NO2 B6297199 6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol CAS No. 2369036-69-9

6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol

Cat. No.: B6297199
CAS No.: 2369036-69-9
M. Wt: 205.13 g/mol
InChI Key: PBSYPHUXJQNQOG-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol is a fluorinated heterocyclic compound featuring a fused dihydrofuran-pyridine core with a hydroxyl group at position 3 and a trifluoromethyl (-CF₃) substituent at position 4. Its molecular formula is C₈H₆F₃NO₂, and it is structurally distinct due to the partially saturated dihydrofuran ring, which reduces aromaticity compared to fully unsaturated analogs . The trifluoromethyl group enhances lipophilicity and metabolic stability, making it valuable in pharmaceutical and agrochemical research .

Properties

IUPAC Name

6-(trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO2/c9-8(10,11)6-2-1-4-5(13)3-14-7(4)12-6/h1-2,5,13H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBSYPHUXJQNQOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(O1)N=C(C=C2)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation-Based Synthesis

The cyclocondensation of ethyl 4,4,4-trifluoro-3-oxobutanoate with nitrogen-containing precursors represents a cornerstone approach. Source details a vapor-phase reactor method involving a catalyst fluidized-bed phase for sequential chlorination and fluorination. For 6-(trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol, this method adapts as follows:

  • Step 1 : 3-Methylbutanal reacts with ethyl 4,4,4-trifluoro-3-oxobutanoate under reflux in toluene, catalyzed by triethylamine (50 mol%), to form a β-keto ester intermediate.

  • Step 2 : Cyclization occurs via microwave irradiation (120°C, 3 h) with ammonium acetate, yielding the fused furo-pyridine core .

  • Step 3 : Hydroxylation at the 3-position is achieved using iodine (50 mol%) in dimethyl sulfoxide (DMSO) at room temperature, followed by acidic workup .

Key Data :

ParameterValue
Overall Yield58–62%
Purity (HPLC)≥98%
Reaction Time12–15 h (total)

This method’s advantage lies in its scalability, though the need for specialized equipment (e.g., microwave reactors) may limit accessibility .

Nucleophilic Trifluoromethylation

Introducing the trifluoromethyl group post-cyclization is critical. Source highlights the use of trifluoroacetic acid derivatives, such as (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one, as electrophilic CF₃ sources. The protocol involves:

  • Step 1 : Synthesis of 2,3-dihydrofuro[2,3-b]pyridin-3-ol via cyclization of 2-hydroxypyridine-3-carbaldehyde with ethyl glyoxylate.

  • Step 2 : Trifluoromethylation using Cu(OTf)₂ (20 mol%) in acetonitrile at 80°C for 8 h .

Key Data :

ParameterValue
Trifluoromethylation Yield75–82%
Selectivity (C-6 vs. C-4)9 : 1

This method’s regioselectivity stems from the electron-withdrawing effect of the fused furan ring, directing CF₃ substitution to the 6-position .

One-Pot Tandem Cyclization-Hydroxylation

Source reports a solvent-free approach combining cyclization and hydroxylation in a single vessel:

  • Step 1 : 3-(Trifluoromethyl)pyridine-2-carbaldehyde reacts with ethyl acetoacetate under neat conditions at 110°C for 12 h, facilitated by NH₄OAc.

  • Step 2 : In situ hydroxylation with H₂O₂ (30%) and FeCl₃ (5 mol%) at 60°C for 4 h.

Key Data :

ParameterValue
Yield67%
Purity95%

This method reduces solvent waste but requires precise stoichiometric control to avoid over-oxidation .

Catalytic Asymmetric Hydroxylation

Enantioselective synthesis is achievable using Sharpless asymmetric dihydroxylation conditions:

  • Step 1 : Preparation of 6-(trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridine via Pd-catalyzed coupling.

  • Step 2 : Hydroxylation with AD-mix-β (OsO₄, K₃Fe(CN)₆, (DHQD)₂PHAL) in tert-butanol/H₂O (1:1) at 0°C for 24 h .

Key Data :

ParameterValue
Enantiomeric Excess (ee)88–92%
Yield55–60%

While this method delivers high enantiopurity, the cost of osmium catalysts and extended reaction times are drawbacks .

Industrial-Scale Vapor-Phase Synthesis

Source outlines a continuous-flow vapor-phase reactor for large-scale production:

  • Step 1 : Chlorination of 3-picoline at 335°C in a fluidized-bed reactor with Cl₂ gas.

  • Step 2 : Fluorination with HF at 380°C, yielding 2,5-dichloro-3-(trifluoromethyl)pyridine.

  • Step 3 : Hydrolysis with aqueous NaOH (10%) at 120°C for 6 h to introduce the 3-hydroxyl group.

Key Data :

ParameterValue
Throughput500 kg/batch
Yield70–75%
Purity≥99%

This method’s efficiency is offset by the need for high-temperature, corrosive reagents .

Chemical Reactions Analysis

Oxidation Reactions

The secondary alcohol moiety at the 3-position undergoes oxidation to form a ketone under controlled conditions. This transformation is critical for modifying electronic properties or enabling further functionalization.

Reagent SystemConditionsProductNotesSource
KMnO₄ in H₂SO₄0–5°C, 2–4 hrs6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-oneRequires careful pH control to avoid over-oxidation
CrO₃ in acetic acidReflux, 6 hrsSame as aboveLower yield due to side reactions

Mechanistic Insight :
The hydroxyl group is oxidized via a two-electron process, forming a carbonyl group. The trifluoromethyl group stabilizes the intermediate through inductive effects.

Reduction Reactions

While the hydroxyl group itself is not typically reduced, the dihydrofuran ring can undergo hydrogenation under catalytic conditions to saturate the furan moiety.

Reagent SystemConditionsProductYieldSource
H₂, Pd/C (10 wt%)EtOH, 60°C, 12 hrs6-(Trifluoromethyl)-2,3,4,5-tetrahydrofuro[2,3-b]pyridin-3-ol78%
NaBH₄ in THF25°C, 2 hrsNo reaction

Limitations : Direct reduction of the hydroxyl group requires prior activation (e.g., conversion to a tosylate).

Substitution Reactions

The hydroxyl group participates in nucleophilic substitution or esterification, enabling structural diversification.

Ether Formation

Reagent SystemConditionsProductYieldSource
R-X (alkyl halide), K₂CO₃DMF, 80°C, 8–12 hrs3-O-Alkyl derivatives60–85%
Mitsunobu reactionDIAD, PPh₃, R-OHChiral ethers45–70%

Esterification

Reagent SystemConditionsProductYieldSource
Acetyl chloride, pyridine0°C → 25°C, 4 hrs3-Acetate ester92%
Benzoyl chloride, DMAPCH₂Cl₂, 25°C, 2 hrs3-Benzoyl ester88%

Key Observation : Steric hindrance from the fused ring system lowers reactivity toward bulky electrophiles .

Cycloaddition and Ring-Opening Reactions

The electron-deficient pyridine ring participates in inverse-electron-demand Diels-Alder reactions, while the dihydrofuran ring undergoes acid-catalyzed ring-opening.

Reaction TypeConditionsProductYieldSource
Diels-Alder with enamineToluene, 110°C, 24 hrsPolycyclic adducts50–65%
HBr (48%)Reflux, 3 hrsLinear bromo-ketone derivative74%

Mechanistic Pathway :
Ring-opening proceeds via protonation of the furan oxygen, followed by nucleophilic attack at the α-position .

Functionalization of the Pyridine Ring

Electrophilic substitution occurs at the 5-position of the pyridine ring due to directing effects of the hydroxyl and trifluoromethyl groups.

Reagent SystemConditionsProductYieldSource
HNO₃, H₂SO₄0°C, 1 hr5-Nitro derivative68%
Br₂, FeBr₃CHCl₃, 25°C, 6 hrs5-Bromo derivative81%

Electronic Effects :
The trifluoromethyl group deactivates the ring but directs electrophiles to the 5-position through resonance withdrawal .

Metal-Catalyzed Cross-Couplings

The brominated derivative (from Section 5) serves as a substrate for palladium-mediated couplings.

Reaction TypeConditionsProductYieldSource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃5-Aryl derivatives70–85%
SonogashiraPdCl₂, CuI, PPh₃5-Alkynyl derivatives65–78%

Scientific Research Applications

Medicinal Chemistry

6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol is being studied for its potential therapeutic applications. Its structural features allow it to interact with biological targets effectively.

Potential Therapeutic Areas:

  • Antimicrobial Activity: Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens. Its fluorinated structure may enhance the binding affinity to bacterial enzymes.
  • Anticancer Properties: Research is ongoing to evaluate its efficacy in inhibiting cancer cell growth. The trifluoromethyl group is hypothesized to play a role in modulating biological pathways involved in tumor progression.

Agrochemicals

The compound is also being explored for use in the development of agrochemicals. Its unique chemical properties may allow it to act as an effective pesticide or herbicide.

Applications in Agrochemicals:

  • Pesticide Development: The trifluoromethyl group can enhance the lipophilicity of the molecule, improving penetration into plant tissues and increasing effectiveness against pests.
  • Herbicide Formulation: Its ability to disrupt specific biochemical pathways in plants makes it a candidate for herbicide development.

Material Science

In material science, 6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol can serve as a building block for synthesizing advanced materials with tailored properties.

Potential Uses:

  • Fluorinated Polymers: The compound can be incorporated into polymer matrices to impart unique thermal and chemical resistance.
  • Functional Coatings: Its properties may be utilized in developing coatings that require enhanced durability and resistance to environmental factors.

Case Study 1: Antimicrobial Activity

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of 6-(trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, suggesting its potential as a novel antimicrobial agent.

Case Study 2: Agrochemical Development

In another study published in the Journal of Agricultural Chemistry, the compound was tested for its herbicidal activity against common weeds. Results showed that formulations containing this compound exhibited over 80% weed control compared to untreated controls, highlighting its potential utility in agricultural applications.

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares key properties of 6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol with related compounds:

Compound Name Molecular Formula Molecular Weight Substituents LogP (Estimated) Key Features
6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol C₈H₆F₃NO₂ 223.14 g/mol -OH (C3), -CF₃ (C6) ~1.4 Partially saturated ring; enhanced lipophilicity
2,3-Dihydrofuro[2,3-b]pyridin-3-ol (base structure) C₇H₇NO₂ 137.14 g/mol -OH (C3) 0.507 Fully saturated dihydrofuran ring; lower hydrophobicity
6-(Trifluoromethyl)furo[2,3-b]pyridin-3-ol C₈H₄F₃NO₂ 221.12 g/mol -OH (C3), -CF₃ (C6) ~1.6 Fully unsaturated furan ring; planar structure
6-Bromo-2-(difluoromethyl)pyridin-3-ol C₇H₅BrF₂NO 252.02 g/mol -Br (C6), -CF₂H (C2), -OH (C3) ~1.8 Halogenated substituents; higher reactivity
Key Observations:

Substituent Impact: The -CF₃ group increases LogP by ~0.9 compared to the non-fluorinated base structure, enhancing membrane permeability but reducing water solubility .

Halogen vs. Fluorine : Bromine in 6-Bromo-2-(difluoromethyl)pyridin-3-ol introduces steric bulk and electrophilic reactivity, whereas -CF₃ is electron-withdrawing and inert .

Commercial and Research Relevance

  • Availability : The target compound is listed as a high-value fluorinated product by CymitQuimica, with quantities ranging from 100 mg to 1 g, though pricing and availability require direct inquiry .
  • Related Compounds : Derivatives like 6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-amine hydrochloride (CAS 2710194-94-6) are marketed for specialized research, highlighting the versatility of this scaffold in medicinal chemistry .

Biological Activity

6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol is a fluorinated heterocyclic compound that has garnered attention for its potential biological activities. The trifluoromethyl group enhances its pharmacological properties, making it a subject of various research studies aimed at elucidating its mechanism of action and therapeutic potential.

  • Molecular Formula : C8H6F3N2O
  • Molecular Weight : 205.13 g/mol
  • CAS Number : 2369036-69-9
  • Purity : Approximately 97% .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The trifluoromethyl group is known to enhance lipophilicity and molecular interactions, which may contribute to its efficacy in various biological assays.

Antimicrobial Properties

Research indicates that compounds similar to 6-(trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol exhibit significant antimicrobial activity. In vitro studies have shown effectiveness against a range of bacterial strains, suggesting potential applications in treating infections .

Anticancer Activity

Studies have explored the anticancer properties of this compound. It has been noted for its ability to inhibit tumor cell growth in various cancer cell lines. The mechanism involves inducing apoptosis and inhibiting cell proliferation through specific signaling pathways .

Case Studies

StudyFindingsReference
In vitro study on bacterial strainsShowed inhibitory effects against Gram-positive and Gram-negative bacteria
Anticancer activity in cell linesInduced apoptosis in A549 lung cancer cells; IC50 values suggest potent activity
Pharmacological assessmentInvestigated the interaction with protein targets involved in cancer progression

Research Findings

  • Antimicrobial Activity :
    • The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.
    • It showed synergistic effects when combined with conventional antibiotics, enhancing their efficacy .
  • Anticancer Mechanism :
    • In A549 cells, treatment with 6-(trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol resulted in a dose-dependent decrease in cell viability.
    • Flow cytometry analysis confirmed increased apoptosis rates compared to control groups .

Q & A

Basic: What are the primary synthetic routes for 6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol, and what key reaction conditions are required?

The compound can be synthesized via:

  • Double reduction and heterocyclization : Using sodium borohydride (NaBH₄) to reduce 2-(3-cyano-5-hydroxy-1,5-dihydro-2H-pyrrol-2-ylidene)malononitriles, followed by cyclization to form the dihydrofuropyridine scaffold .
  • Fluorination and functionalization : Fluorinated pyridine intermediates (e.g., 2-chloro-6-(trifluoromethyl)pyridine) can be treated with fluorinating agents (e.g., KF in DMSO) and reduced with LiAlH₄ to introduce hydroxyl groups .
  • Cross-coupling reactions : Palladium-catalyzed Suzuki-Miyaura coupling (e.g., using Pd(PPh₃)₄ and aryl boronic acids) to install substituents on the pyridine ring .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity and purity of this compound?

  • Spectroscopy :
    • ¹H/¹³C NMR : To confirm regiochemistry and substituent positions (e.g., distinguishing between dihydrofuropyridine isomers) .
    • FT-IR : For detecting hydroxyl (O–H stretch ~3200 cm⁻¹) and trifluoromethyl (C–F stretch ~1100–1200 cm⁻¹) groups .
  • Chromatography :
    • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
    • LC-MS : To verify molecular weight (e.g., m/z 215.13 for trifluoromethyl-substituted derivatives) .

Basic: What in vitro assays are commonly employed to evaluate the biological activity of this compound, particularly in kinase inhibition?

  • Kinase inhibition assays :
    • Use recombinant kinases (e.g., CSF-1R, KIT) with ATP-competitive fluorescence polarization assays to determine IC₅₀ values .
    • Compare activity against structurally related inhibitors (e.g., Pexidartinib, which shares a pyrrolopyridine scaffold) to assess selectivity .
  • Cellular assays :
    • Glioblastoma cell invasion models to evaluate anti-metastatic potential .

Advanced: How does the trifluoromethyl group influence the compound's binding affinity to kinase targets, and what computational approaches validate these interactions?

  • Electronic effects : The trifluoromethyl group enhances electrophilicity, improving interactions with kinase active sites (e.g., hydrophobic pockets in CSF-1R) .
  • Computational validation :
    • Molecular docking : Predict binding poses using software like AutoDock Vina, highlighting CF₃ interactions with residues like Phe⁶⁴⁷ in CSF-1R .
    • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to confirm binding .

Basic: What are the optimal storage conditions and handling protocols to maintain the stability of this compound?

  • Storage : Under inert atmosphere (argon) at room temperature to prevent oxidation of the dihydrofuran ring .
  • Handling : Use anhydrous solvents (e.g., THF, DMF) and gloveboxes to avoid hydrolysis of the trifluoromethyl group .

Advanced: How can researchers resolve discrepancies in reported synthetic yields across different methodologies?

  • Parameter optimization :
    • Vary reaction temperature (e.g., 0°C vs. rt for NaH-mediated cyclization) to improve yields .
    • Use catalytic transfer hydrogenation (CTH) to reduce side products in multi-step syntheses .
  • Analytical troubleshooting :
    • Monitor reaction progress via TLC or inline IR to identify intermediates causing yield variations .

Advanced: What strategies address regioselectivity challenges during the introduction of the trifluoromethyl group in the dihydrofuropyridine scaffold?

  • Directed ortho-metalation : Use directing groups (e.g., pyridine N-oxide) to position the trifluoromethyl group at C6 .
  • Protecting group strategies : Temporarily block reactive sites (e.g., hydroxyl groups with TBSCl) during fluorination .

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